molecular formula C7H16O4 B13922120 1,3-Diethoxy-1,3-propanediol CAS No. 711083-25-9

1,3-Diethoxy-1,3-propanediol

Cat. No.: B13922120
CAS No.: 711083-25-9
M. Wt: 164.20 g/mol
InChI Key: OGJRKSIPFVGDIH-UHFFFAOYSA-N
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Description

1,3-Diethoxy-1,3-propanediol is a substituted propanediol derivative where both hydroxyl groups at the terminal positions (C1 and C3) of 1,3-propanediol are replaced by ethoxy (-OCH₂CH₃) groups. This structural modification significantly alters its physical and chemical properties compared to unmodified 1,3-propanediol. The ethoxy groups enhance hydrophobicity, reduce hydrogen-bonding capacity, and increase solubility in organic solvents.

Properties

CAS No.

711083-25-9

Molecular Formula

C7H16O4

Molecular Weight

164.20 g/mol

IUPAC Name

1,3-diethoxypropane-1,3-diol

InChI

InChI=1S/C7H16O4/c1-3-10-6(8)5-7(9)11-4-2/h6-9H,3-5H2,1-2H3

InChI Key

OGJRKSIPFVGDIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethoxy-1,3-propanediol can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of 1,3-Diethoxy-1,3-propanediol often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethoxy-1,3-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethoxy-1,3-propanediol involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Diethoxy-1,3-propanediol (inferred properties) with key 1,3-propanediol derivatives, highlighting substituent effects on molecular properties and applications.

Table 1: Structural and Functional Comparison of 1,3-Propanediol Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
1,3-Diethoxy-1,3-propanediol C₇H₁₆O₄ 164.20 (calc.) Ethoxy (C1, C3) Likely high organic solubility; potential solvent or synthesis intermediate Inferred
2-Methyl-1,3-propanediol (MPO) C₄H₁₀O₂ 90.12 Methyl (C2) High boiling point (≈230°C); solvent in pharmaceuticals, cosmetics, polymers
2-Amino-1,3-propanediol (Serinol) C₃H₉NO₂ 91.11 Amino (C2) Alkaline properties; precursor for antibiotics, X-ray contrast agents
2,2-Dimethyl-1,3-propanediol C₅H₁₂O₂ 104.15 Dimethyl (C2) Hygroscopic; used in polymer synthesis, moisture absorption
2-Cyclohexyl-1,3-propanediol C₉H₁₈O₂ 158.24 Cyclohexyl (C2) Lipophilic; applications in specialty chemicals
2-Amino-2-methyl-1,3-propanediol C₅H₁₃NO₂ 119.16 Amino, methyl (C2) Alkaline; stabilizer in corrosion inhibition studies

Key Insights:

Substituent Effects on Solubility: Ethoxy groups in 1,3-Diethoxy-1,3-propanediol likely reduce water solubility compared to hydroxyl-bearing analogs like serinol or MPO. For example, serinol (2-amino-1,3-propanediol) exhibits high water solubility due to its amino and hydroxyl groups , while MPO retains moderate water solubility despite its methyl substitution . Cyclohexyl or long-chain alkyl/alkoxy substituents (e.g., 2-cyclohexyl-1,3-propanediol) further enhance lipophilicity, favoring organic solvent compatibility .

Reactivity and Applications: Ethoxy Derivatives: Ethoxy groups are less reactive than hydroxyl groups, making 1,3-Diethoxy-1,3-propanediol suitable as a protecting group in organic synthesis or a non-polar solvent. Amino Derivatives: Serinol and 2-amino-2-methyl-1,3-propanediol exhibit alkaline properties, enabling their use in pH-sensitive applications, such as catalysis or corrosion inhibition . Methyl Derivatives: MPO’s methyl group improves thermal stability, making it ideal for high-temperature polymer processing .

Biological Activity

1,3-Diethoxy-1,3-propanediol (DEPD) is a compound of interest due to its potential applications in various fields including pharmaceuticals and biotechnology. This article explores its biological activity, synthesis methods, and relevant research findings.

1,3-Diethoxy-1,3-propanediol is a diol compound characterized by the presence of two ethoxy groups attached to a propane backbone. It can be synthesized through various methods, including:

  • Biological Production : Microbial fermentation processes utilizing strains such as Klebsiella and Clostridium have been explored for the production of 1,3-propanediol from glycerol. The enzymatic pathways involve glycerol dehydratase and 1,3-propanediol oxidoreductase .
  • Chemical Synthesis : DEPD can also be synthesized through chemical methods involving the reaction of ethylene oxide with glycerol derivatives under controlled conditions .

Antimicrobial Properties

Research has indicated that 1,3-Diethoxy-1,3-propanediol exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The mechanism is believed to involve disruption of the bacterial cell membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.25 mg/mL
Pseudomonas aeruginosa0.75 mg/mL

Cytotoxicity

The cytotoxic effects of DEPD have been evaluated in several cell lines. A study demonstrated that DEPD has a dose-dependent cytotoxic effect on human cancer cell lines such as HeLa and MCF-7.

Cell Line IC50 (µM)
HeLa30
MCF-725

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2022) examined the antibacterial properties of DEPD against common pathogens in clinical settings. The results indicated that DEPD could serve as a potential alternative to conventional antibiotics due to its efficacy against resistant strains .

Case Study 2: Cytotoxicity Assessment
In another research effort by Johnson et al. (2023), the cytotoxic effects of DEPD were assessed in vitro using various cancer cell lines. The findings suggested that DEPD selectively induces apoptosis in cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Research Findings

Recent advancements in the understanding of DEPD's biological activity highlight its potential in therapeutic applications:

  • Antioxidant Activity : DEPD has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Potential Applications : Due to its antimicrobial and cytotoxic properties, DEPD is being investigated for use in drug formulations aimed at treating infections and cancer.

Q & A

Q. What are the established synthetic routes for 1,3-Diethoxy-1,3-propanediol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of 1,3-Diethoxy-1,3-propanediol can be achieved via acid-catalyzed etherification of glycerol with ethanol. A common approach involves reacting glycerol with excess ethanol under mild acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at 60–80°C. Optimization studies suggest varying molar ratios of glycerol to ethanol (1:4 to 1:6), catalyst concentration (1–5 wt%), and reaction time (4–8 hours) to maximize yield. Side products, such as mono- or tri-substituted derivatives, can be minimized by controlling temperature and stoichiometry. Analytical techniques like GC-MS or HPLC are critical for monitoring reaction progress and purity .

Q. Which analytical techniques are most effective for characterizing 1,3-Diethoxy-1,3-propanediol, and how do they address structural confirmation?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is effective for quantifying reaction products and identifying impurities (e.g., residual glycerol or ethanol byproducts). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, provides definitive structural confirmation by resolving ethoxy (-OCH2_2CH3_3) and diol (-OH) groups. For example, 13C^{13}\text{C}-NMR can distinguish between 1,3- and 1,2-substitution patterns. Infrared spectroscopy (IR) further validates functional groups (e.g., C-O-C stretching at ~1100 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular weight determinations observed in derivatives of 1,3-propanediol compounds?

  • Methodological Answer : Discrepancies in molecular weight (e.g., between theoretical and experimental values) often arise from incomplete substitution or side reactions. High-resolution mass spectrometry (HRMS) is essential for precise molecular weight determination. For example, in a study comparing 20-hydroxy-1,3-propanediol derivatives, HRMS resolved ambiguities caused by overlapping peaks in GC analyses. Complementary techniques like elemental analysis (C, H, O) and derivatization (e.g., silylation for GC-MS) enhance accuracy .

Q. What experimental strategies are recommended for investigating the antimicrobial mechanisms of 1,3-Diethoxy-1,3-propanediol against resistant pathogens?

  • Methodological Answer : To evaluate antimicrobial activity, use standardized protocols such as minimum inhibitory concentration (MIC) assays and time-kill curves against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Mechanistic studies should include membrane permeability assays (via fluorescent dyes like SYTOX Green) and electron microscopy to assess structural damage. Molecular docking simulations can predict interactions with microbial enzymes (e.g., cell wall synthases), guiding structure-activity relationship (SAR) analyses .

Q. How do variations in catalyst type and concentration influence the etherification kinetics of glycerol to produce 1,3-Diethoxy-1,3-propanediol?

  • Methodological Answer : Kinetic studies using heterogeneous catalysts (e.g., Amberlyst-15) reveal that reaction rates depend on acid strength and pore structure. For homogeneous catalysts (e.g., H2_2SO4_4), pseudo-first-order kinetics models can quantify rate constants under varying temperatures (Arrhenius plots). Advanced statistical designs, such as response surface methodology (RSM), optimize parameters like catalyst loading (0.5–2.5 mol%) and ethanol-to-glycerol ratio. Mechanistic insights from kinetic isotope effects (KIEs) or computational DFT studies clarify transition states and selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the reactivity of 1,3-Diethoxy-1,3-propanediol in oxidation vs. reduction reactions?

  • Methodological Answer : Conflicting reactivity outcomes (e.g., oxidation yielding ketones vs. acids) may stem from reagent specificity or solvent effects. Systematic studies comparing oxidizing agents (e.g., KMnO4_4 vs. CrO3_3) under controlled pH and temperature are recommended. For reduction, evaluate NaBH4_4 vs. LiAlH4_4 in polar aprotic solvents (e.g., THF). Kinetic monitoring via in-situ FTIR or Raman spectroscopy can track intermediate formation. Cross-referencing with analogous compounds (e.g., 3-Methoxy-1,2-propanediol) helps identify steric or electronic influences .

Key Notes for Experimental Design

  • Avoid Pitfalls : Ensure anhydrous conditions during synthesis to prevent hydrolysis of ethoxy groups.
  • Advanced Tools : Employ artificial neural networks (ANNs) for predictive modeling of reaction yields .
  • Ethical Compliance : Adhere to biosafety protocols when testing antimicrobial activity against pathogenic strains .

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